molecular formula C10H12O4S B15369774 Ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy]-

Ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy]-

Cat. No.: B15369774
M. Wt: 228.27 g/mol
InChI Key: OYEYXPAVRUIWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy]- is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy]-, commonly referred to as a methylsulfonyl ether derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Ethanone 1 2 methylphenyl 2 methylsulfonyl oxy C10H12O3S\text{Ethanone 1 2 methylphenyl 2 methylsulfonyl oxy }\quad \text{C}_10\text{H}_{12}\text{O}_3\text{S}

This compound features a methylsulfonyl group attached to an ethanone backbone, which is known to influence its biological activity.

Antimicrobial Activity

Ethanone derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various fungi and bacteria. For instance, a related study highlighted that methylsulfonyl derivatives demonstrated effective antifungal and antibacterial activities against pathogens such as Candida albicans and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivity TypeTarget OrganismsReference
Methylsulfonyl ether derivativeAntifungalCandida albicans, Aspergillus
Sulfonamide-containing pyrazoleAntibacterialStaphylococcus aureus, E. coli
Chalcone derivatives with sulfonylAntitubercularMycobacterium tuberculosis

Cytotoxic Effects

Research on the cytotoxic effects of ethanone derivatives has shown promising results in cancer treatment. A study indicated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Assessment

A case study evaluated the cytotoxic effects of several methylsulfonyl derivatives on human cancer cell lines. The findings revealed:

  • Compound A : IC50 = 15 µM against MCF-7 (breast cancer)
  • Compound B : IC50 = 20 µM against HT-29 (colon cancer)

These results suggest that ethanone derivatives may serve as potential chemotherapeutic agents.

The biological activity of ethanone, 1-(2-methylphenyl)-2-[(methylsulfonyl)oxy]-, is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes .
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in cells treated with methylsulfonyl derivatives, contributing to oxidative stress and subsequent cell death.

Properties

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

[2-(2-methylphenyl)-2-oxoethyl] methanesulfonate

InChI

InChI=1S/C10H12O4S/c1-8-5-3-4-6-9(8)10(11)7-14-15(2,12)13/h3-6H,7H2,1-2H3

InChI Key

OYEYXPAVRUIWQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)COS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.